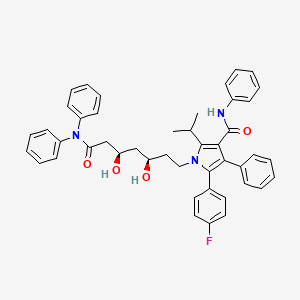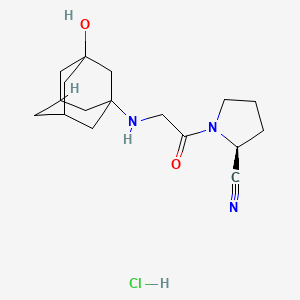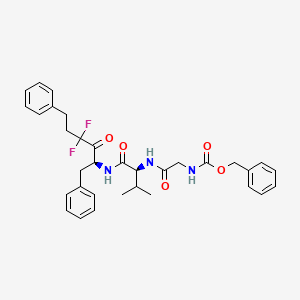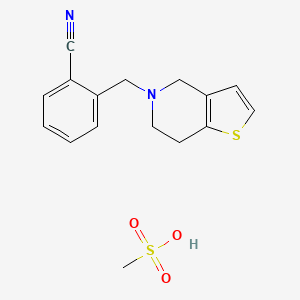
5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate is a chemical compound known for its significant biological activity, particularly in inhibiting blood platelet aggregation . This compound is part of the thienopyridine class, which is known for its therapeutic applications in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate involves several steps. One common method includes the reaction of 5-o-cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine with methanesulfonic acid . The reaction typically occurs in an organic solvent such as ethanol, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate involves the inhibition of platelet aggregation. This is achieved by blocking the P2Y12 receptor on the platelet surface, which prevents the activation of the glycoprotein IIb/IIIa complex, ultimately inhibiting platelet aggregation . This mechanism is crucial for its therapeutic applications in preventing thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: Another thienopyridine compound with similar platelet aggregation inhibiting properties.
Clopidogrel: A widely used antiplatelet agent that also targets the P2Y12 receptor.
Prasugrel: A more potent thienopyridine derivative with enhanced antiplatelet activity.
Uniqueness
5-o-Cyanobenzyl-4,5,6,7-tetrahydrothieno(3,2-c)pyridine methanesulfonate is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other thienopyridine compounds . Its unique structure allows for targeted inhibition of platelet aggregation with potentially fewer side effects .
Properties
CAS No. |
82350-97-8 |
|---|---|
Molecular Formula |
C16H18N2O3S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methanesulfonic acid |
InChI |
InChI=1S/C15H14N2S.CH4O3S/c16-9-12-3-1-2-4-13(12)10-17-7-5-15-14(11-17)6-8-18-15;1-5(2,3)4/h1-4,6,8H,5,7,10-11H2;1H3,(H,2,3,4) |
InChI Key |
FBGKGURSDIXAKO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC2=C1SC=C2)CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


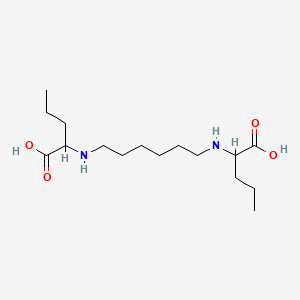
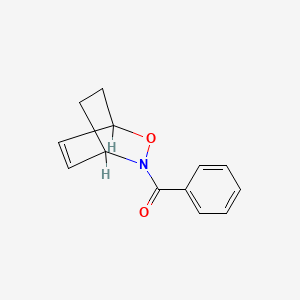
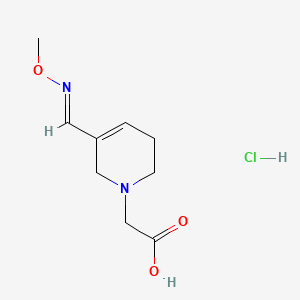
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)

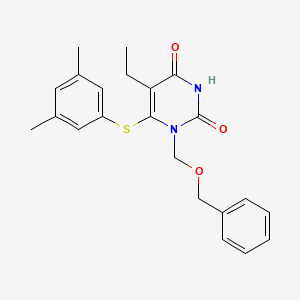

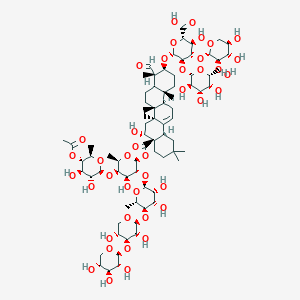
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

